N-Methyl-N-[(5-nitro-2-furyl)methyl]amine
Overview
Description
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is an organic compound with the molecular formula C₆H₈N₂O₃ It is a derivative of nitrofuran, a class of compounds known for their antimicrobial properties This compound is characterized by the presence of a nitro group attached to a furan ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine typically involves the nitration of furfural followed by reductive amination. The process begins with the nitration of furfural to produce 5-nitro-2-furfuraldehyde. This intermediate is then subjected to reductive amination using methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and reductive amination steps are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, such as hydroxylamine and amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antimicrobial agent in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-[(5-nitro-2-furyl)methylidene]-1H-benzimidazol-5-amine
- Methyl 5-nitro-2-furoate
- 5-Nitro-2-furylglyoxylic acid
Uniqueness
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is unique due to its specific structure, which combines a nitrofuran moiety with a methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity further distinguish it from similar compounds .
Properties
IUPAC Name |
N-methyl-1-(5-nitrofuran-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4-5-2-3-6(11-5)8(9)10/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJBNWPRNSFKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.